1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl-
CAS No.:
VCID: VC19805197
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
* For research use only. Not for human or veterinary use.

Description |
1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- is a chemical compound with the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is also known by its CAS number, 1894296-76-4 . This compound belongs to the indole family, which is a class of organic compounds that are widely used in pharmaceuticals and other applications due to their diverse biological activities. Synthesis and ApplicationsWhile specific synthesis methods for 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- are not detailed in the available literature, compounds in the indole family are generally synthesized through various organic reactions, such as the Fischer indole synthesis or the Leimgruber-Batcho indole synthesis. These compounds are of interest in pharmaceutical research due to their potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Related CompoundsOther related indole derivatives, such as 1-methyl-2,3-dihydro-1H-indole-6-carboxylic acid, share similar structural features but differ in the position of the carboxylic acid group and the methyl substitution . These compounds also exhibit diverse biological activities and are used in various applications. Comparison Table
|
||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|
Product Name | 1H-Indole-4-carboxylic acid, 2,3-dihydro-3-methyl- | ||||||||||||
Molecular Formula | C10H11NO2 | ||||||||||||
Molecular Weight | 177.20 g/mol | ||||||||||||
IUPAC Name | 3-methyl-2,3-dihydro-1H-indole-4-carboxylic acid | ||||||||||||
Standard InChI | InChI=1S/C10H11NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-4,6,11H,5H2,1H3,(H,12,13) | ||||||||||||
Standard InChIKey | PTDICWIJHWVTID-UHFFFAOYSA-N | ||||||||||||
Canonical SMILES | CC1CNC2=CC=CC(=C12)C(=O)O | ||||||||||||
PubChem Compound | 117203132 | ||||||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume